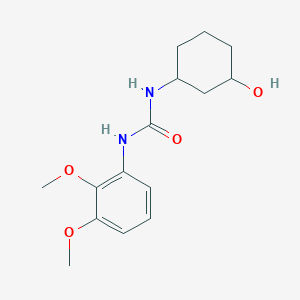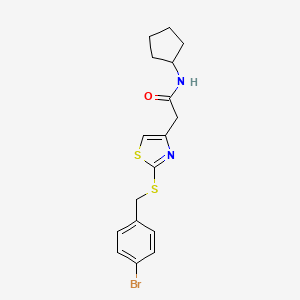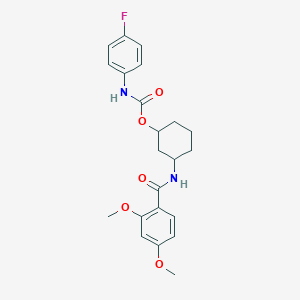
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of Janus kinase 2 (JAK2) and has since been found to inhibit other members of the JAK family, including JAK1 and JAK3. AG490 has also been shown to have inhibitory effects on other signaling pathways, such as the epidermal growth factor receptor (EGFR) and the insulin-like growth factor 1 receptor (IGF-1R).
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Structural Studies
Hindered ureas, including those with complex structures, have been studied for their unique hydrogen bonding patterns and structural behaviors. For instance, studies on heterocyclic ureas revealed their ability to form multiply hydrogen-bonded complexes, which are useful building blocks for self-assembly processes. This suggests potential applications in designing novel materials with specific mechanical or chemical properties (Corbin et al., 2001).
Synthesis and Reactivity
Research into substituted ureas has also uncovered efficient synthetic routes and reactivity profiles for these compounds. For example, the synthesis of cyclic dipeptidyl ureas demonstrates the versatility of urea derivatives in organic synthesis, potentially offering new pathways for the development of pharmaceuticals or bioactive molecules (Sañudo et al., 2006).
Corrosion Inhibition
Urea derivatives have found applications as corrosion inhibitors, showcasing their utility in protecting metals from corrosion. The study on 1,3,5-triazinyl urea derivatives indicates their effectiveness in mitigating mild steel corrosion, pointing towards their potential industrial applications in enhancing the durability of metal structures and components (Mistry et al., 2011).
Photodegradation and Environmental Stability
The environmental behavior of certain urea derivatives has been investigated, particularly focusing on their photodegradation and hydrolysis in water. This research is crucial for understanding the environmental impact and degradation pathways of agrochemicals based on urea structures, contributing to safer and more sustainable use of pesticides (Gatidou & Iatrou, 2011).
Material Science and Polymer Chemistry
Urea derivatives have been utilized in the synthesis of polymers, including poly(urea-urethane)s, which are of interest for their solubility and potential applications in various industries. The combination of ionic liquids and microwave irradiation has been explored as a green protocol for polycondensation, highlighting the role of urea derivatives in developing new materials with desirable properties (Mallakpour & Rafiee, 2007).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-13-8-4-7-12(14(13)21-2)17-15(19)16-10-5-3-6-11(18)9-10/h4,7-8,10-11,18H,3,5-6,9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRBNZOPYKXAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2753248.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2753250.png)
![N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2753252.png)
![3-[[1-(1,1-Difluoroethyl)cyclopropyl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2753254.png)
![2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B2753256.png)






![2-(4-chlorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2753266.png)
![2,5-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2753269.png)
